molecular formula C8H15NO B8131659 6-Methyl-1-oxa-7-azaspiro[3.5]nonane

6-Methyl-1-oxa-7-azaspiro[3.5]nonane

Cat. No.: B8131659
M. Wt: 141.21 g/mol
InChI Key: HEUQSKHIHHZLRW-UHFFFAOYSA-N
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Description

6-Methyl-1-oxa-7-azaspiro[3.5]nonane is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of oxygen and nitrogen atoms in its structure makes it an interesting subject for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-oxa-7-azaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of a linear precursor containing both oxygen and nitrogen atoms. The reaction conditions may include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1-oxa-7-azaspiro[3.5]nonane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

6-Methyl-1-oxa-7-azaspiro[3.5]nonane has several scientific research applications across various fields:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a potential ligand for biological receptors or enzymes.

  • Medicine: It could be explored for its pharmacological properties and potential therapeutic applications.

  • Industry: Its unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Methyl-1-oxa-7-azaspiro[3.5]nonane exerts its effects depends on its molecular targets and pathways involved. For example, if used as a ligand, it may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 1-Oxa-7-azaspiro[3.5]nonane

  • 7-Methyl-6-oxa-2-azaspiro[3.5]nonane

  • Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride

Uniqueness: 6-Methyl-1-oxa-7-azaspiro[3.5]nonane is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms in its spirocyclic structure. This combination of elements can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-methyl-1-oxa-7-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7-6-8(2-4-9-7)3-5-10-8/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUQSKHIHHZLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCN1)CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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